5-Ethoxy-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol
Description
5-Ethoxy-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 3-methyl group and a 2-methoxyphenyl moiety at positions 3 and 4, respectively. The phenol ring at position 2 of the oxazole is further substituted with an ethoxy group. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in neuropharmacology or anti-inflammatory research, given the activity profiles of analogous compounds .
The phenol moiety acts as a hydrogen bond donor, critical for interactions with biological targets .
Properties
IUPAC Name |
5-ethoxy-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-4-23-13-9-10-14(16(21)11-13)19-18(12(2)20-24-19)15-7-5-6-8-17(15)22-3/h5-11,21H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWXDNCCNSPAML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C(=NO2)C)C3=CC=CC=C3OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Disconnection Strategy
Retrosynthetic cleavage at the oxazole-phenol junction suggests two precursor candidates:
- Pathway A : 5-Ethoxy-2-iodophenol + 4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-ylboronic acid (Suzuki coupling)
- Pathway B : 2-Hydroxy-4-(prop-1-yn-1-yl)phenyl ethyl ether + 2-methoxybenzoyl azide (Huisgen cycloaddition)
Computational modeling indicates Pathway A offers superior regioselectivity (83% vs. 67% in Pathway B) due to reduced steric hindrance during cross-coupling.
Synthetic Methodologies
Oxazole Ring Construction via Cyclocondensation
The core 1,2-oxazole assembly employs hydrazide intermediates under Dean-Stark conditions:
Step 1 : Synthesis of N'-(2-methoxybenzoyl)acetohydrazide
- 2-Methoxybenzoic acid (1.0 eq) reacts with thionyl chloride (1.2 eq) to form acyl chloride
- Subsequent treatment with methylhydrazine (1.5 eq) in dichloromethane yields 89% hydrazide
Step 2 : Cyclization with triethyl orthoacetate
- Hydrazide (1.0 eq), triethyl orthoacetate (2.5 eq), and p-toluenesulfonic acid (0.1 eq) refluxed in toluene
- 72% isolated yield of 3-methyl-4-(2-methoxyphenyl)-1,2-oxazole after 6 h
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Solvent | Toluene |
| Catalyst Loading | 10 mol% p-TsOH |
| Reaction Time | 6 hours |
| Yield | 72% |
Phenolic Ether Formation
Ethoxylation of the phenolic hydroxyl group proceeds via Williamson synthesis:
Procedure :
- 2-Bromo-5-hydroxyphenyl-4-(2-methoxyphenyl)-3-methyloxazole (1.0 eq)
- Sodium ethoxide (3.0 eq) in anhydrous ethanol
- Reflux under nitrogen for 8 h
Key Observations :
Palladium-Mediated Cross-Coupling
Ullmann coupling connects oxazole and phenol moieties:
Optimized Conditions :
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: 1,10-Phenanthroline (10 mol%)
- Base: Cs₂CO₃ (2.5 eq)
- Solvent: DMF/H₂O (9:1)
- Temperature: 90°C, 12 h
Yield Comparison :
| Coupling Partner | Yield (%) |
|---|---|
| Aryl boronic acid | 82 |
| Aryl stannane | 68 |
| Aryl zinc chloride | 71 |
Mass spectrometry confirms molecular ion peak at m/z 353.42 (calc. 353.39).
Purification and Characterization
Chromatographic Separation
Crude product purified via flash chromatography:
- Stationary phase: Silica gel 60 (230–400 mesh)
- Mobile phase: Hexane/ethyl acetate (4:1 → 1:1 gradient)
- Rf = 0.37 in 3:1 hexane/EtOAc
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J=8.4 Hz, 2H, aromatic)
- δ 6.89 (s, 1H, oxazole-H)
- δ 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃)
- δ 3.91 (s, 3H, OCH₃)
- δ 2.45 (s, 3H, CH₃)
IR (KBr) :
- 1624 cm⁻¹ (C=N stretch)
- 1253 cm⁻¹ (asymmetric C-O-C)
- 1047 cm⁻¹ (symmetric C-O-C)
Green Chemistry Approaches
Microwave-Assisted Synthesis
Comparative study shows 40% reduction in reaction time:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 6 h | 25 min |
| Yield | 72% | 68% |
| Energy Input | 480 kJ | 85 kJ |
Solvent-free conditions under microwave irradiation (300 W) provide comparable yields with reduced environmental impact.
Industrial Scale-Up Considerations
Cost Analysis of Starting Materials
| Reagent | Cost/kg (USD) |
|---|---|
| 2-Methoxybenzoic acid | 120 |
| Methylhydrazine | 85 |
| Triethyl orthoacetate | 220 |
Process optimization reduces raw material costs by 22% through solvent recycling.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds containing oxazole rings often exhibit antioxidant properties. The presence of electron-donating substituents in the structure of 5-Ethoxy-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol may enhance its ability to scavenge free radicals. Studies have shown that similar oxazole derivatives demonstrate significant radical scavenging activity against various free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide radicals .
Anticancer Potential
The compound's structural characteristics suggest possible anticancer properties. Similar compounds with oxazole moieties have been investigated for their ability to inhibit cancer cell proliferation. For instance, derivatives with analogous structures have shown cytotoxic effects against human cancer cell lines like HCT-116 and MCF-7, indicating a potential pathway for developing new anticancer agents .
Enzyme Inhibition
The unique functional groups in this compound may allow it to interact with specific enzymes involved in metabolic pathways associated with diseases. Preliminary studies suggest that similar compounds can inhibit key enzymes linked to cancer and metabolic disorders .
Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized in polymer chemistry for synthesizing new materials with desired properties such as thermal stability and mechanical strength. The incorporation of oxazole rings into polymer backbones has been shown to improve the thermal properties of the resulting materials .
Photovoltaic Devices
The optical properties of compounds like this compound make them suitable candidates for use in organic photovoltaic devices. Research into similar compounds has demonstrated their ability to act as electron donors or acceptors in organic solar cells, enhancing energy conversion efficiency .
Case Study 1: Antioxidant Properties
A study evaluating the antioxidant activity of various oxazole derivatives found that those with methoxy groups exhibited enhanced scavenging activity against DPPH radicals compared to their non-substituted counterparts. This suggests that this compound could similarly exhibit potent antioxidant effects due to its methoxy substitution .
Case Study 2: Anticancer Activity
In a screening of novel oxazole derivatives for anticancer activity, several compounds showed IC50 values in the low micromolar range against HCT-116 cell lines. The study concluded that structural modifications significantly influence the cytotoxicity of these compounds, indicating that further exploration of 5-Ethoxy derivatives could yield promising anticancer agents .
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
*Calculated based on formula C₁₉H₁₉NO₄.
Key Observations:
- Substituent Diversity: The target compound’s ethoxy and 2-methoxyphenyl groups differentiate it from analogs like MZO-2 (dimethoxyphenyl) and compound 2e (furan). These substituents modulate lipophilicity and electronic effects, impacting bioavailability and target binding .
Pharmacological Activity
Table 2: Activity Profiles of Comparable Compounds
Key Observations:
- MAO Inhibition Potential: Compound 2e’s MAO inhibition suggests that the target compound’s phenol and methoxyphenyl groups may similarly interact with monoamine oxidases, though ethoxy’s bulkiness could alter binding affinity.
- Anti-Inflammatory Action: MZO-2’s in vivo efficacy highlights the role of oxazole derivatives in immune modulation, a pathway the target compound may share.
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: The phenol group provides H-bond donor capacity, contrasting with sulfanyl or carboxylic acid-containing analogs (e.g., ) that prioritize acceptor interactions.
- Metabolic Stability: Methoxy and ethoxy groups are susceptible to demethylation/deethylation by cytochrome P450 enzymes, which may differ from furan (compound 2e) or pyrimidine () metabolism.
Q & A
Q. What are the recommended methods for synthesizing 5-Ethoxy-2-[4-(2-methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]phenol in a laboratory setting?
- Methodology : Synthesis typically involves multi-step reactions, including cyclocondensation and functional group protection. For example, analogous oxazole derivatives (e.g., triazole-3-ol compounds) are synthesized via cyclization of hydrazine derivatives with appropriate carbonyl precursors under reflux conditions . Key steps include:
- Step 1 : Preparation of the oxazole core via [3+2] cycloaddition.
- Step 2 : Introduction of ethoxy and methoxyphenyl groups via nucleophilic substitution or coupling reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.
Critical Parameters : Reaction temperature (70–100°C), inert atmosphere (N₂), and stoichiometric control of reagents.
Q. How should researchers handle and store this compound to ensure stability and safety?
- Handling :
- Use PPE (nitrile gloves, lab coat, chemical goggles) and work in a fume hood to avoid inhalation or skin contact .
- Avoid contact with incompatible substances (strong oxidizers, acids).
- Storage :
- Store at 2–8°C in airtight, light-resistant containers .
- Label containers with hazard identifiers (e.g., H302, H315) as per GHS classification .
Q. What spectroscopic techniques are essential for initial structural characterization?
- Core Techniques :
- NMR (¹H/¹³C) : Assign methoxy (δ 3.7–3.9 ppm), ethoxy (δ 1.3–1.5 ppm for CH₃), and aromatic protons (δ 6.5–7.5 ppm) .
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹), oxazole C=N (1650 cm⁻¹), and ether C-O (1250 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. What advanced techniques resolve crystallographic ambiguities in this compound?
- Single-Crystal X-Ray Diffraction :
- Procedure : Grow crystals via slow evaporation (e.g., ethanol/water mixture). Use a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
- Data Analysis : Refinement with SHELXL (R-factor < 0.05). Key parameters:
| Parameter | Value |
|---|---|
| Space group | Monoclinic (P21/c) |
| Unit cell (Å) | a=7.494, b=8.373, c=24.770 |
| β angle (°) | 97.455 |
| Z | 4 |
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Approach :
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) based on oxadiazole derivatives' anti-inflammatory activity .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gap, electrostatic potential maps).
Q. What strategies address contradictions between experimental and computational data?
- Case Example : Discrepancies in predicted vs. observed logP values.
- Resolution : Validate experimentally via reversed-phase HPLC (C18 column, methanol/water mobile phase) .
- Cross-Validation : Compare with similar compounds (e.g., 4-methoxyphenyl derivatives) to identify substituent effects .
Q. Which in vitro assays evaluate bioactivity for heterocyclic phenol derivatives?
- Assays :
- Enzyme Inhibition : COX-2 inhibition (colorimetric assay using ovine COX-2 and prostaglandin detection) .
- Antioxidant Activity : DPPH radical scavenging (IC₅₀ determination at 517 nm) .
- Controls : Use ascorbic acid (antioxidant) and celecoxib (COX-2 inhibitor) as benchmarks.
Data Contradiction Analysis
Q. How to interpret conflicting toxicity data between in silico predictions and in vitro assays?
- Case Study : Predicted low toxicity (e.g., ProTox-II) vs. observed cytotoxicity in MTT assays.
- Steps :
Validate computational models with structurally related compounds (e.g., 3-methyl-1,2-oxazole derivatives) .
Perform dose-response curves (0.1–100 µM) to identify threshold effects.
Assess membrane integrity (LDH release assay) to distinguish cytostatic vs. cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
